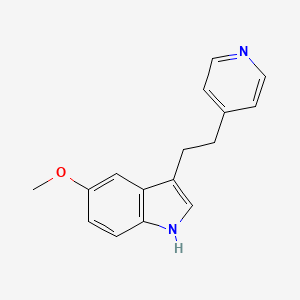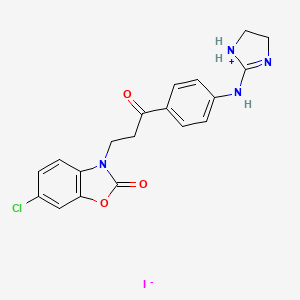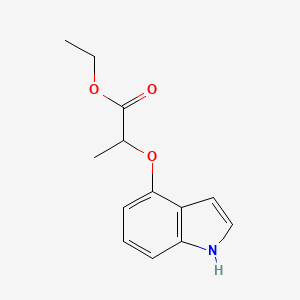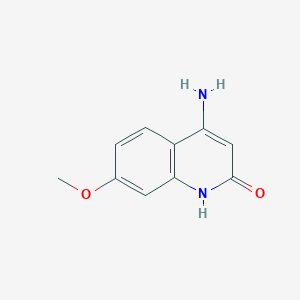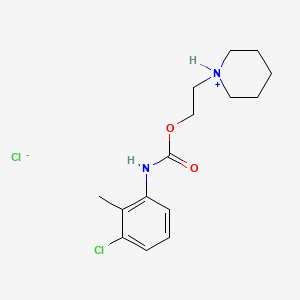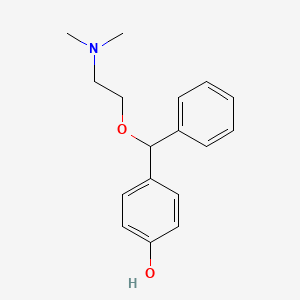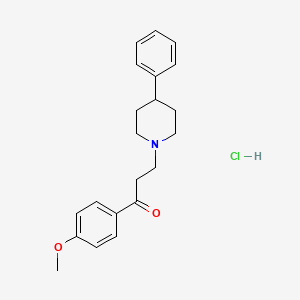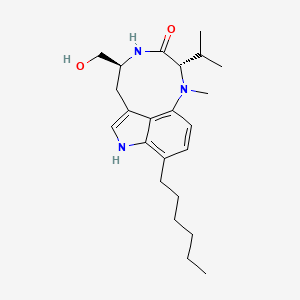![molecular formula C18H34N2Na2O4 B13745533 disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate CAS No. 123424-56-6](/img/structure/B13745533.png)
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is a complex organic compound with a molecular formula of C18H34N2Na2O4. This compound is known for its unique structure, which includes both carboxymethyl and oxidoethyl groups, making it a versatile agent in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate typically involves the reaction of dodecanimidate with carboxymethyl and oxidoethyl groups under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced in bulk, and the reaction is carried out in a controlled environment to ensure consistency in the final product.
化学反应分析
Types of Reactions
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or oxidoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent in chelation therapy.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate involves its ability to chelate metal ions. The carboxymethyl and oxidoethyl groups form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body.
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent with a high affinity for metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with applications in various fields.
Nitrilotriacetic acid (NTA): A chelating agent used in industrial and environmental applications.
Uniqueness
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is unique due to its specific structure, which provides a higher binding affinity for certain metal ions compared to other chelating agents. Its dual functional groups (carboxymethyl and oxidoethyl) offer versatility in binding different metal ions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
123424-56-6 |
|---|---|
分子式 |
C18H34N2Na2O4 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
InChI 键 |
RWECBQYBASDKML-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC(=NCCN(CC[O-])CC(=O)O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


